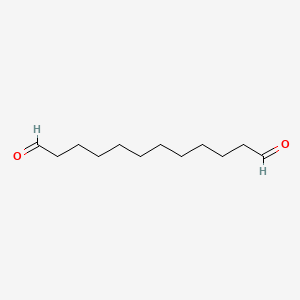

Dodecanedial

Description

Properties

IUPAC Name |

dodecanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCGBFUWBCDIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=O)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191660 | |

| Record name | Dodecanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38279-34-4 | |

| Record name | Dodecanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38279-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038279344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Architecting Soft Matter: A Technical Guide to Long-Chain Aliphatic Dialdehydes in Polymer Synthesis

[1]

Executive Summary: The Hydrophobic Advantage

Long-chain aliphatic dialdehydes (

For researchers in drug delivery and tissue engineering, these molecules solve a fundamental problem: How to introduce acid-labile sensitivity (via acetalization) or dynamic covalent crosslinking (via Schiff base formation) without introducing the high toxicity associated with small-molecule aldehydes. [1]

This guide details the synthesis, polymerization, and application of 1,12-dodecanedial , the archetype of this class, providing a self-validating roadmap for laboratory implementation.[1]

Comparative Analysis: vs.

The following table contrasts the industry-standard crosslinker with the long-chain alternative to highlight the shift in material properties.

| Feature | Glutaraldehyde ( | 1,12-Dodecanedial ( |

| Physical State (RT) | Liquid (Volatile) | Solid (Crystalline) |

| Solubility | Water Soluble | Hydrophobic (Soluble in DCM, THF) |

| Cytotoxicity | High (Leaches easily) | Low (Solid-state stability) |

| Reactivity | Rapid, often uncontrolled | Controlled, requires catalysis |

| Polymer | High (Rigid crosslinks) | Low (Flexible, aliphatic spacers) |

| Primary Use | Fixation, disinfection | Biodegradable polymers, hydrophobic blocks |

Monomer Synthesis: The Swern Protocol

Commercially available long-chain dialdehydes are often impure due to oxidation (forming carboxylic acids).[1] In-situ synthesis from the corresponding diol is the gold standard for polymer-grade purity.[1]

Protocol: Swern Oxidation of 1,12-Dodecanediol

Objective: Convert 1,12-dodecanediol to 1,12-dodecanedial.[1] Mechanism: Activation of DMSO with oxalyl chloride, followed by alkoxysulfonium ylide formation and intramolecular elimination.[1]

Reagents

-

1,12-Dodecanediol (10 mmol, 2.02 g)[1]

-

Oxalyl Chloride (24 mmol, 2.05 mL)[1]

-

DMSO (48 mmol, 3.40 mL)[1]

-

Triethylamine (

) (100 mmol, 14 mL)[1] -

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology

-

Activation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve oxalyl chloride in 50 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Maintain temperature below -60°C to prevent explosive decomposition of the intermediate.[1] Stir for 15 minutes.

-

Substrate Addition: Dissolve 1,12-dodecanediol in 20 mL DCM and add dropwise to the reaction mixture. The solution will become cloudy. Stir for 45 minutes at -78°C.

-

Elimination: Add

dropwise.[1] The reaction will turn into a thick white suspension. Allow the mixture to warm to 0°C over 1 hour. -

Quench & Workup: Pour into ice-cold water (100 mL). Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (remove excess amine), saturated

, and brine.[1] -

Purification: Dry over

, concentrate in vacuo. Recrystallize from cold hexane to obtain white needles.[1]-

Yield Target: >85%

-

Validation:

-NMR (CDCl3): Aldehyde proton doublet/singlet at 9.76 ppm . Absence of alcohol protons.

-

Polymerization: Polyacetal Synthesis

Long-chain dialdehydes are ideal for synthesizing acid-degradable polyacetals via step-growth polymerization with diols.[1] These polymers hydrolyze in the acidic environment of endosomes (pH 5.0), releasing the payload.

Workflow Visualization

The following diagram illustrates the synthesis pathway from monomer generation to polymer application.

Figure 1: Synthetic workflow from diol precursor to biodegradable polyacetal.[1][2][3][4][5]

Protocol: Step-Growth Polycondensation

Reaction:

-

Setup: Equip a 100 mL 2-neck flask with a Dean-Stark trap and condenser.

-

Loading: Add 1,12-dodecanedial (5 mmol) and PEG-400 (5 mmol).

-

Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.05 mmol, 1 mol%).

-

Solvent: Add Toluene (30 mL). Note: Toluene is required for azeotropic removal of water.

-

Reflux: Heat to reflux (110°C). Water evolution indicates reaction progress.[1] Continue for 24 hours.

-

Isolation: Cool to RT. Neutralize with

(excess). Precipitate into cold diethyl ether. -

Characterization: GPC for molecular weight (

).[1]

Mechanism of Action: Acid-Triggered Degradation

The utility of these polymers lies in their degradation mechanism. The acetal linkage formed by the long-chain dialdehyde is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in acidic tumor microenvironments or intracellular compartments.[1]

Figure 2: Mechanism of acid-catalyzed polyacetal hydrolysis.[1]

Applications in Drug Development

pH-Sensitive Nanocarriers

Polymers derived from 1,12-dodecanedial form solid nanoparticles via nanoprecipitation.[1]

-

Payload: Hydrophobic drugs (e.g., Paclitaxel) encapsulate efficiently in the lipid-like domains created by the

chain.[1] -

Trigger: Upon endocytosis, the drop in pH causes the particle to disassemble, releasing the drug.

Tissue Engineering Scaffolds

Reaction with amine-rich biopolymers (Collagen, Chitosan) via Schiff base formation .[1]

-

Advantage: The long alkyl chain acts as a flexible spacer, reducing the brittleness often seen with glutaraldehyde-crosslinked tissues.[1]

-

Biocompatibility: The degradation products (long-chain fatty acids/alcohols) are metabolically integrated or excreted with lower acute toxicity than short-chain aldehydes.[1]

Troubleshooting & Storage

-

Oxidation Risk: Long-chain dialdehydes oxidize to dicarboxylic acids (e.g., 1,12-dodecanedioic acid) upon air exposure.[1]

-

Detection: Appearance of a broad OH stretch (2500-3300

) in IR.[1] -

Prevention: Store under Nitrogen/Argon at -20°C.

-

-

Solubility: If the monomer precipitates during polymerization, switch solvent to Chloroform or THF , but use molecular sieves (3Å) instead of Dean-Stark for water removal.

References

-

Swern Oxid

-

Polyacetals in Drug Delivery

-

Toxicity of Glutaraldehyde vs.

-

Synthesis of Long-Chain Diols (Precursors)

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophobic Cross-Linking Agents for Biopolymer Engineering: Mechanisms, Protocols, and Applications

Executive Summary

The transition from hydrophilic to hydrophobic cross-linking strategies represents a paradigm shift in biopolymer engineering. While traditional aqueous cross-linkers (e.g., glutaraldehyde, genipin) stabilize hydrogels, they often fail to provide the moisture barrier properties, mechanical resilience in wet environments, or compatibility with hydrophobic drug payloads required for advanced therapeutics.

This technical guide focuses on hydrophobic cross-linking agents —specifically isocyanates (HMDI, IPDI) and acyl chlorides—which introduce hydrophobic domains into hydrophilic backbones (gelatin, chitosan, collagen). This modification alters the hydrophilic-lipophilic balance (HLB), enabling the creation of amphiphilic networks that exhibit superior stability, reduced swelling ratios, and controlled release kinetics for lipophilic active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Foundations

The Hydrophobic Advantage

Hydrophilic biopolymers (proteins, polysaccharides) naturally swell and degrade rapidly in physiological fluids. Hydrophobic cross-linking agents mitigate this by:

-

Steric Shielding: Introducing bulky hydrophobic spacers (e.g., hexamethylene chains) that repel water molecules from the cross-link site.

-

Urea/Urethane Stability: Forming bonds that are thermodynamically more stable and resistant to hydrolysis than the Schiff bases formed by aldehydes.

-

Amphiphilic Modulation: Creating hydrophobic "pockets" within the matrix, essential for loading hydrophobic drugs (e.g., Paclitaxel, Dexamethasone).

Reaction Chemistry: Isocyanates

The primary class of hydrophobic cross-linkers is diisocyanates . Unlike aqueous cross-linkers, these require strict control of the reaction environment (often non-aqueous or emulsion-based) to prevent competitive hydrolysis.

Key Reaction:

If hydroxyl groups are targeted (e.g., in polysaccharides):

Visualization of Cross-Linking Pathways

The following diagram illustrates the competitive kinetics between cross-linking and hydrolysis (a critical failure mode in protocol design).

Figure 1: Competitive reaction pathways for isocyanate cross-linkers. Success depends on suppressing the hydrolysis pathway (red dashed lines) via solvent selection or phase separation.

Part 2: Key Hydrophobic Agents & Selection Matrix

The choice of agent depends on the required hydrophobicity (LogP), toxicity profile, and target polymer functional groups.

| Agent | Chemical Name | LogP (Hydrophobicity) | Target Group | Primary Application | Toxicity Note |

| HMDI | Hexamethylene diisocyanate | ~3.2 | Amines (Lysine) | Collagen scaffolds, Gelatin microspheres | Moderate; non-cytotoxic after quenching. |

| IPDI | Isophorone diisocyanate | ~3.8 | Amines / Hydroxyls | Polyurethane-biopolymer hybrids | Lower volatility than HMDI; safer handling. |

| TPC | Terephthaloyl chloride | ~2.8 | Amines | Interfacial capsules (Nylon-shell) | Acid byproduct (HCl) requires neutralization. |

| BDDE | 1,4-Butanediol diglycidyl ether | ~0.6 | Hydroxyls / Amines | Hyaluronic acid fillers | Low toxicity; slower reaction kinetics. |

Expert Insight: HMDI is the gold standard for creating long-term stable collagen/gelatin implants. Its aliphatic chain imparts flexibility, unlike the rigid aromatic rings of TPC.

Part 3: Methodologies & Protocols

Protocol A: HMDI Cross-Linking of Gelatin Microspheres (Inverse Emulsion)

Context: This protocol uses an inverse emulsion (Water-in-Oil) to introduce the hydrophobic cross-linker (HMDI) through the continuous oil phase. This minimizes HMDI hydrolysis while effectively cross-linking the hydrophilic gelatin droplets.

Materials:

-

Biopolymer Phase: Gelatin Type A (10% w/v in water).

-

Continuous Phase: Corn oil or Paraffin oil containing 1% Span 80 (surfactant).

-

Cross-linker: HMDI (neat).

-

Quenching Agent: Glycine solution (1M) or Ethanol.

Step-by-Step Workflow:

-

Emulsification:

-

Heat Gelatin solution to 50°C.

-

Add Gelatin solution dropwise to the Oil/Surfactant phase (Ratio 1:10 v/v) under high-shear stirring (1000 RPM) to form W/O emulsion.

-

Critical Control Point: Maintain temperature at 50°C to prevent premature gelation of droplets.

-

-

Cross-linking Initiation:

-

Cool the emulsion to 5°C to physically set the gelatin droplets (sol-gel transition).

-

Add HMDI pre-dissolved in a small volume of oil to the continuous phase.

-

Dosage: 0.5 mL HMDI per gram of dry gelatin.

-

-

Reaction Phase:

-

Washing & Recovery:

-

Decant oil. Wash microspheres 3x with Isopropanol (to remove residual HMDI and oil).

-

Wash 3x with distilled water.

-

Lyophilize for storage.

-

Protocol B: Interfacial Cross-Linking of Chitosan (Capsule Formation)

Context: Used to create a rigid, hydrophobic shell around a liquid core (e.g., for encapsulating enzymes or liquid drugs).

Materials:

-

Aqueous Phase: Chitosan (2% w/v in 1% Acetic Acid).

-

Organic Phase: Cyclohexane/Chloroform (4:1 mixture).

-

Cross-linker: Terephthaloyl Chloride (TPC).

Workflow Visualization:

Figure 2: Workflow for interfacial polymerization. The reaction occurs strictly at the droplet boundary, creating a membrane.

Technical Note on Causality: The use of Terephthaloyl Chloride releases HCl as a byproduct. In the chitosan system, this byproduct is advantageous as it maintains the protonation of chitosan amines (preventing precipitation) until the shell is fully formed. However, a final wash with a weak buffer (pH 7.4) is mandatory to neutralize the capsule for biological use.

Part 4: Applications in Drug Development

Sustained Release of Hydrophobic APIs

Hydrophobic cross-linking creates a matrix with reduced water uptake (swelling ratio).

-

Mechanism: High cross-linking density with hydrophobic spacers reduces the mesh size and creates hydrophobic interactions with the drug.

-

Result: Slower diffusion of hydrophobic drugs (e.g., Ibuprofen, Paclitaxel) compared to glutaraldehyde-crosslinked networks.

Tissue Engineering Scaffolds

Collagen scaffolds cross-linked with HMDI show:

-

Enhanced Biostability: Resistance to collagenase degradation is increased by 40–60% compared to thermal cross-linking.

-

Cytocompatibility: Unlike glutaraldehyde, HMDI-crosslinked scaffolds (after washing) support fibroblast proliferation without toxic leaching.

References

-

Zeugolis, D. I., et al. (2009). "Cross-linking of extruded collagen fibers - A comparison between glutaraldehyde and isocyanates." Journal of Biomedical Materials Research Part A. Link

-

Penta, K., et al. (2025). "Chemical Crosslinking of Acid Soluble Collagen Fibres." PMC. Link

-

Grover, C. N., et al. (2012). "Crosslinking mechanisms of gelatin and their impact on hydrogel properties." Macromolecular Bioscience. Link

-

Hemshekhar, M., et al. (2016). "Emerging Roles of Isocyanates in Biomedical Applications." Journal of Materials Science: Materials in Medicine. Link

-

Sionkowska, A., et al. (2021). "Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents." International Journal of Molecular Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diisocyanate mediated polyether modified gelatin drug carrier for controlled release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsdjournal.org [rsdjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103242254A - Preparation method of HDI-TDI (Hexamethylene Diisocyanate-Toluene Diisocynate) polyurethane tripolymer - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Bio-Based Long-Chain Aldehyde Precursors: Biocatalytic Strategies and Downstream Integration

Topic: Engineering Bio-Based Long-Chain Aldehyde Precursors Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Professionals

Executive Summary

Long-chain aldehydes (LCAs, C8–C20+) are potent electrophiles serving as critical intermediates for pheromones, fragrances (e.g., dodecanal), and pharmaceutical synthons. Traditionally synthesized via the oxidation of alcohols or reduction of acid chlorides—processes fraught with harsh reagents and poor selectivity—LCAs are increasingly targeted via biocatalysis.

This guide details the engineering of microbial cell factories for LCA production. It focuses on the Carboxylic Acid Reductase (CAR) pathway, the mitigation of endogenous aldehyde reductase activity (the "RARE" strain logic), and In Situ Product Removal (ISPR) systems required to overcome cytotoxicity and volatility.

The Biocatalytic Core: Carboxylic Acid Reductases (CARs)

While Lipoxygenases (LOX) and Alcohol Oxidases (AlkOx) offer routes to aldehydes, Carboxylic Acid Reductases (EC 1.2.1.30) represent the most versatile platform for converting abundant fatty acid feedstocks directly into aldehydes without over-reduction to alcohols.[1][2][3][4]

Mechanism of Action

CARs are multi-domain enzymes (approx. 130 kDa) that function similarly to Non-Ribosomal Peptide Synthetases (NRPS).[5] They require ATP and NADPH and activation by a phosphopantetheinyl transferase (PPTase).[6][7]

The Catalytic Cycle:

-

Adenylation (A-Domain): ATP activates the fatty acid to an acyl-AMP intermediate.

-

Thiolation (PCP-Domain): The acyl group is transferred to the thiol of the phosphopantetheine arm (post-translationally attached to the Peptidyl Carrier Protein domain).

-

Reduction (R-Domain): NADPH reduces the thioester to the aldehyde, releasing it.[8]

Pathway Visualization

The following diagram illustrates the CAR mechanism and the requisite cofactor regeneration cycles.

Figure 1: The tri-domain mechanism of Carboxylic Acid Reductase (CAR), requiring ATP activation and NADPH reduction.[6]

Host Engineering: The "RARE" Strategy

The primary bottleneck in LCA production is not synthesis, but stability. E. coli and S. cerevisiae possess numerous promiscuous Aldehyde Reductases (AHRs) and Alcohol Dehydrogenases (ADHs) that rapidly reduce toxic aldehydes into alcohols.

Deletion Targets

To accumulate aldehydes, one must systematically delete these scavenging enzymes. The "RARE" (Reduced Aromatic Aldehyde Reduction) strain of E. coli serves as the foundational model [1].

| Gene Target | Function | Rationale for Deletion |

| yqhD | NADPH-dependent aldehyde reductase | Broad substrate specificity; major contributor to alcohol formation. |

| adhE | Aldehyde-alcohol dehydrogenase | Catalyzes reversible conversion of acetyl-CoA to ethanol; scavenges long-chain aldehydes. |

| yjgB | AHR (Aldo-keto reductase) | Reduces aromatic and aliphatic aldehydes. |

| yahK | NADPH-dependent aldehyde reductase | Secondary scavenger often active when yqhD is removed. |

Metabolic Flux Diagram

The engineering logic requires balancing the "Push" (CAR expression) with the removal of the "Pull" (ADH/AHR activity) and the "Drain" (FadD degradation).

Figure 2: Metabolic flux engineering. Key strategy involves deleting FadD (to prevent degradation) and YqhD/AdhE (to prevent reduction).

Experimental Protocol: Production of Dodecanal

This protocol describes the conversion of Lauric Acid (C12:0) to Dodecanal using an engineered E. coli host (e.g., E. coli K-12 MG1655

Reagents & Strain Construction

-

Host: E. coli RARE strain.[9]

-

Plasmids:

-

pETDuet-1 containing car gene (from M. marinum) and sfp gene (PPTase from B. subtilis).

-

-

Media: M9 Minimal Media + 1% Glucose (to limit acetate production).

-

Organic Phase: Dodecane (10% v/v).

Step-by-Step Methodology

Step 1: Transformation and Pre-culture

-

Transform the RARE strain with the pCAR-SFP plasmid.

-

Plate on LB-Agar + Antibiotic (e.g., Carbenicillin). Incubate at 37°C overnight.

-

Inoculate a single colony into 5 mL LB + Antibiotic. Grow overnight.

Step 2: Induction and Biotransformation

-

Dilute overnight culture 1:100 into 50 mL M9 media in a 250 mL baffled flask.

-

Grow at 37°C until OD600 reaches 0.6–0.8.

-

Cool down to 20°C (Critical: CAR solubility is poor at high temps).

-

Induce with 0.5 mM IPTG.

-

Add Lauric Acid (substrate) to a final concentration of 5 mM (dissolved in ethanol).

-

Immediately add 5 mL (10% v/v) of Dodecane .

-

Why? This is the In Situ Product Removal (ISPR) step.[10] Dodecanal is volatile and toxic. The organic layer traps the hydrophobic aldehyde, pulling the equilibrium forward and protecting the cells [2].

-

Step 3: Incubation

-

Incubate at 20°C, 200 RPM for 16–24 hours.

Step 4: Extraction and Analysis

-

Centrifuge the culture to separate phases.

-

Recover the upper organic (dodecane) layer.

-

Dilute the organic layer in Ethyl Acetate (1:10).

-

Analyze via GC-MS using a non-polar column (e.g., DB-5).

-

Standard: Authentic Dodecanal.

-

Control: Strain without CAR plasmid (should show no product).

-

Comparative Analysis of Enzyme Classes

| Feature | Carboxylic Acid Reductase (CAR) | Alcohol Oxidase (AlkOx) | Lipoxygenase (LOX) |

| Substrate | Fatty Acids (Abundant) | Fatty Alcohols (Expensive) | PUFAs (Specific) |

| Cofactors | ATP, NADPH | O2 (H2O2 byproduct) | O2 |

| Product Specificity | High (C8-C18) | Variable | Hydroperoxides |

| Thermodynamics | Irreversible (ATP driven) | Irreversible | Irreversible |

| Major Challenge | Cofactor cost, Stability | H2O2 toxicity | Regioselectivity |

References

-

Kunjapur, A. M., et al. (2014). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.[9] Journal of the American Chemical Society. [Link]

-

Akhtar, M. K., et al. (2013). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities.[2] PNAS. [Link]

-

Peralta-Yahya, P. P., et al. (2012). Microbial engineering for the production of advanced biofuels. Nature. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. genscript.com [genscript.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic acid reductases: Structure, catalytic requirements, and applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Resilience: A Technical Guide to Sporopollenin-Inspired Polymer Building Blocks

Introduction: Nature's Blueprint for Ultimate Protection

In the realm of natural polymers, few can rival the extraordinary resilience of sporopollenin. This complex biopolymer constitutes the outer shell, or exine, of plant spores and pollen grains, a fortress designed to protect the fragile genetic cargo from a barrage of environmental insults, including desiccation, UV radiation, chemical degradation, and extreme mechanical stress.[1][2] Its remarkable chemical inertness is legendary, allowing it to survive in geological sediments for hundreds of millions of years, largely intact.[2] This inherent toughness, coupled with its intricate, species-specific micro-architectures, has made sporopollenin a subject of intense scientific curiosity and, more recently, a blueprint for the design of a new generation of robust, functional polymers.[3][4]

This technical guide is designed for researchers, materials scientists, and drug development professionals. It moves beyond a mere description of sporopollenin to provide a deep, actionable dive into the principles of designing and synthesizing sporopollenin-inspired polymers. We will explore the causal relationships between molecular structure and material properties, provide detailed, field-tested protocols for synthesis and characterization, and illuminate the pathway from polymer building block to functional application, with a particular focus on advanced drug delivery systems. This document serves as both a foundational text and a practical laboratory manual for harnessing the architectural wisdom of one of nature's most durable materials.

Part 1: Deconstructing the Archetype - The Chemistry of Sporopollenin

For over two centuries, the precise molecular structure of sporopollenin remained one of botany's great enigmas due to its extreme insolubility and resistance to chemical degradation.[5][6] Modern analytical techniques, however, have peeled back the layers of this mystery. It is now understood that sporopollenin is not a single, uniform polymer but a class of related materials.[7] The consensus points to a highly cross-linked macromolecule constructed from a mixture of long-chain fatty acids, phenylpropanoids, and other phenolic compounds.[7][8]

Recent detailed analysis of pine (Pinus rigida) sporopollenin has revealed a structure primarily composed of polyvinyl alcohol (PVA)-like units derived from aliphatic polyketides, cross-linked by C16 aliphatic chains via acetal linkages.[9] This "PVA-acetal" motif is a critical insight, as it provides a specific, replicable chemical strategy for biomimicry. It is this structural hypothesis that forms the rational basis for the synthetic analogues we will discuss.

Part 2: From Bio-Inspiration to Synthetic Realization

The core principle behind creating sporopollenin-inspired polymers is to mimic the robust, cross-linked architecture of the natural archetype using readily available synthetic precursors. The most successful and well-documented approach validates the "PVA-acetal" structural model by reacting a hydroxyl-rich polymer backbone with a difunctional crosslinker to form stable acetal bonds.[1][9]

The Design Rationale: Causality in Component Selection

-

The Backbone (Polyvinyl Alcohol - PVA): PVA is an ideal choice for the polymer backbone for several reasons. Firstly, its repeating hydroxyl groups directly mimic the proposed polyhydroxy aliphatic chains in natural sporopollenin.[9] Secondly, PVA is a well-characterized, commercially available, and biocompatible polymer, providing a reliable and safe foundation for biomedical applications. Finally, the molecular weight of the PVA can be varied, offering a direct handle to control the mechanical properties of the final cross-linked material.[9]

-

The Crosslinker (α,ω-Dialdehydes): To form the crucial acetal linkages, a crosslinker with two aldehyde groups at its termini (an α,ω-dialdehyde) is required. Each dialdehyde molecule can react with two pairs of hydroxyl groups on adjacent PVA chains, creating a stable, three-dimensional network. The choice of dialdehyde is a key determinant of the final polymer's properties:

-

Chain Length: Varying the carbon chain length of the dialdehyde directly controls the cross-linking density and the flexibility of the resulting network. Longer chains create a less dense, more flexible material, while shorter chains lead to a more rigid structure.[9]

-

Substituents: The dialdehyde chain can be functionalized with side groups to impart specific properties, such as adding aromatic moieties to mimic the p-coumaryl groups found in pine sporopollenin or to introduce new functionalities for further chemical modification.[1][4]

-

The following diagram illustrates the fundamental logic of this bio-inspired synthetic approach.

Caption: Logical flow from natural sporopollenin structure to bio-inspired synthetic design.

Experimental Protocol: Synthesis of a Sporopollenin Analogue

This protocol describes the synthesis of a simplified sporopollenin analogue via the acid-catalyzed crosslinking of Polyvinyl Alcohol (PVA) with a C16 α,ω-dialdehyde (Hexadecanedial).

Materials:

-

Polyvinyl alcohol (PVA), avg. MW 90,000-100,000 g/mol

-

Hexadecanediol

-

Dess-Martin periodinane (DMP) or similar oxidizing agent

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Hexadecanedial (Crosslinker)

-

Dissolve hexadecanediol in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an oxidizing agent (e.g., 2.2 equivalents of DMP) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diol is consumed.

-

Quench the reaction by adding a saturated solution of NaHCO₃.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude hexadecanedial via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure α,ω-dialdehyde. Self-Validation: Confirm purity and structure via ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Polymer Crosslinking

-

Prepare a 5% (w/v) solution of PVA in anhydrous DMSO. This may require heating to ~90 °C with stirring to achieve full dissolution. Allow the solution to cool to room temperature.

-

In a separate vial, dissolve the synthesized hexadecanedial in a minimal volume of DMSO.

-

Add the dialdehyde solution to the PVA solution. The amount added determines the degree of crosslinking. For a 20% theoretical degree of crosslinking, use a 1:5 molar ratio of dialdehyde to PVA monomer units.

-

Add 2-3 drops of concentrated HCl to the mixture to catalyze the acetal formation.

-

Stir the mixture vigorously, then pour it into a petri dish or mold to create a film of the desired thickness.

-

Cure the polymer film in an oven at 55-60 °C for 2 hours. Causality: This temperature is a balance; it is sufficient to drive the crosslinking reaction efficiently without causing the acid-catalyzed decomposition of the DMSO solvent, which can lead to discoloration.[9]

-

After the initial curing, transfer the film to a vacuum oven and dry at 40 °C and ~250 torr for 72 hours to remove residual solvent and ensure complete reaction.

-

The resulting product is a nearly colorless, transparent, and robust sporopollenin-inspired polymer film. Self-Validation: Successful crosslinking is confirmed by the insolubility of the resulting film in DMSO or water.

The following diagram illustrates the chemical reaction workflow.

Caption: Experimental workflow for the synthesis of a sporopollenin analogue film.

Part 3: Material Characterization - Validating the Mimic

Thorough characterization is essential to confirm the successful synthesis of the sporopollenin analogue and to understand its physical properties.

Spectroscopic and Thermal Analysis

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a rapid method to confirm the formation of acetal crosslinks. Look for the appearance of a strong C-O stretching band around 1100 cm⁻¹, characteristic of the acetal group, and a corresponding decrease in the broad O-H stretching band from the PVA backbone.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Synthetic sporopollenin analogues typically show high thermal stability, with decomposition of the polymer backbone occurring at temperatures around 450 °C.[9][10]

-

Differential Scanning Calorimetry (DSC): DSC helps to identify thermal transitions like the glass transition temperature (Tg). The absence of sharp melting peaks indicates an amorphous supramolecular structure, which is consistent with a highly cross-linked network.[9]

Mechanical Properties

The mechanical resilience of the synthetic analogues is a key measure of their success in mimicking natural sporopollenin. Compression testing is commonly used to determine these properties.

| Property | Typical Value Range | Significance |

| Young's Modulus | 97 - 230 MPa[6] | Measures the material's stiffness or resistance to elastic deformation. |

| Hardness (Shore D) | ~71[6] | Indicates resistance to permanent indentation. |

| Hysteresis Ratio | ~0.53[6] | Represents the energy dissipated during a compression cycle; a higher value indicates significant energy absorption capacity. |

| Table 1: Summary of Mechanical Properties for Synthetic Sporopollenin Analogues. |

Part 4: Applications in Drug Development - The Natural vs. The Synthetic

One of the most promising applications for both natural and synthetic sporopollenin-based materials is in drug delivery.[1] Here, we will discuss the two parallel approaches: using hollowed-out natural pollen shells (Sporopollenin Exine Capsules, or SECs) and fabricating delivery systems from the synthetic analogues.

The Natural Template: Sporopollenin Exine Capsules (SECs)

SECs are hollow, porous microcapsules produced by chemically removing the internal contents and inner cell wall from natural pollen grains.[5] Their uniform size, robustness, and biocompatibility make them ideal drug carriers.

4.1.1 Experimental Protocol: Extraction of SECs from Lycopodium clavatum

This protocol provides a streamlined, acidolysis-only method for producing clean, intact SECs.

Materials:

-

Lycopodium clavatum spores

-

Acetone

-

Phosphoric acid (H₃PO₄), 85% (v/v)

-

Deionized (DI) water

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

Ethanol

Procedure:

-

Defatting: Weigh 100 g of L. clavatum spores and add them to 500 mL of acetone in a reflux setup. Reflux at 50 °C for 6 hours to remove lipids and pollenkitt from the surface. Filter the spores and allow them to air dry overnight.[5]

-

Acidolysis: Transfer the defatted spores to a 1 L PTFE flask. Add 500 mL of 85% phosphoric acid. Heat the suspension to 70 °C and stir for 30 hours. Causality: This single, controlled acidolysis step hydrolyzes and removes the cellulosic intine layer and the inner sporoplasmic contents without requiring a harsh alkaline step, which can damage the SECs.[5]

-

Filtration: Allow the mixture to cool, then carefully filter the SECs using a vacuum filtration setup.

-

Washing (Critical Step): A rigorous washing sequence is crucial to remove all residual acid and hydrolyzed biological material. Perform the following washes, filtering the SECs between each step:

-

Hot DI water (50 °C) x 5

-

2 M HCl x 1

-

DI water x 5

-

2 M NaOH x 1

-

DI water x 5

-

Acetone x 2

-

Ethanol x 2

-

-

Drying: Dry the clean SECs in a vacuum oven at 60 °C until a constant weight is achieved. Self-Validation: The final product should be a fine, pale-yellow powder. SEM imaging should confirm the retention of the characteristic spore morphology and the absence of internal material or surface debris.

4.1.2 Experimental Protocol: Drug Loading into SECs via Vacuum Loading

This method is effective for loading water-soluble molecules like the chemotherapeutic agent 5-Fluorouracil (5-FU) or model proteins like Bovine Serum Albumin (BSA).

Materials:

-

Purified SECs

-

Active Pharmaceutical Ingredient (API), e.g., 5-Fluorouracil

-

Appropriate solvent (e.g., DI water, ethanol/water mixture)

-

Vacuum desiccator or vacuum oven

Procedure:

-

Prepare a concentrated solution of the API in the chosen solvent.

-

Disperse a known mass of dry SECs into the API solution (e.g., 200 mg of SECs in 5 mL of solution).

-

Place the vial containing the suspension into a vacuum desiccator.

-

Apply a vacuum (~250 mmHg) for 15-30 minutes. Causality: The vacuum removes trapped air from the hollow interior of the SECs. When the vacuum is released, the atmospheric pressure forces the surrounding API solution into the capsules through their nano-sized pores.

-

Release the vacuum and allow the suspension to equilibrate for at least 2 hours with gentle agitation.

-

Collect the loaded SECs by filtration or centrifugation.

-

Wash the loaded SECs briefly with fresh solvent to remove any API adsorbed to the outer surface.

-

Dry the loaded SECs (lyophilization is preferred for sensitive biomolecules). Self-Validation: Loading efficiency can be determined by dissolving a known mass of loaded SECs, breaking them open (e.g., via sonication), and quantifying the released API using UV-Vis spectroscopy or HPLC.

4.1.3 Experimental Protocol: In Vitro Drug Release Study

This protocol simulates the release of a drug from SECs in the gastrointestinal tract.

Materials:

-

Drug-loaded SECs

-

Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 1.2

-

Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4

-

Dialysis tubing (e.g., MWCO 12-14 kDa)

-

Shaking water bath at 37 °C

Procedure:

-

Accurately weigh 10-20 mg of drug-loaded SECs and disperse them in 5 mL of SGF.

-

Transfer the suspension into a sealed dialysis bag.

-

Place the dialysis bag into a beaker containing 100 mL of SGF, serving as the receptor medium.

-

Place the entire setup in a shaking water bath at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw a 1 mL aliquot from the receptor medium and replace it with 1 mL of fresh, pre-warmed SGF.

-

After 2 hours, transfer the dialysis bag into a new beaker containing 100 mL of SIF to simulate the transition from the stomach to the intestine.

-

Continue sampling from the SIF at set intervals (e.g., 4, 6, 8, 12, 24 hours).

-

Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Calculate the cumulative percentage of drug released over time.

The following diagram outlines the workflow for preparing and testing SEC-based drug delivery systems.

Caption: Workflow for SEC drug delivery system development and evaluation.

Quantitative Drug Release Data

The release kinetics from SECs can be tuned. Uncoated SECs provide a burst release, while applying a polymer coating can achieve sustained or targeted release.

| Drug | Carrier System | Key Release Characteristics | Reference |

| 5-Fluorouracil | Uncoated SECs (P. dactylifera) | Rapid release; complete within 12 hours in SIF (pH 6.8). | [5] |

| 5-Fluorouracil | Eudragit® RS-100 Coated SECs | Sustained release over 24 hours in SIF; minimal release in SGF (pH 1.2), enabling colon-specific delivery. | [5] |

| Ibuprofen | Chitosan-coated SECs (P. dactylifera) | Release is faster at pH 7.4 than at pH 1.4, demonstrating pH-responsive behavior. | [4] |

| Table 2: Examples of In Vitro Drug Release from Sporopollenin Exine Capsules (SECs). |

The Synthetic Advantage: Future Perspectives

While SECs are excellent, readily available microcarriers, synthetic sporopollenin-inspired polymers offer distinct advantages for the future of materials science and drug delivery:

-

Tunability: Synthetic analogues provide complete control over material properties. By changing the PVA molecular weight, crosslinker length, and crosslinking density, materials can be precisely engineered for specific mechanical strengths, degradation rates, and swelling properties.

-

Purity and Consistency: Synthetic routes eliminate the batch-to-batch variability and potential allergenic protein residues associated with natural sources, a critical factor for pharmaceutical applications.[11]

-

Novel Formulations: These polymers are not limited to microcapsule morphologies. They can be fabricated as films for coatings, hydrogels for sustained release depots, or nanoparticles for targeted delivery, opening up a much broader design space than the fixed morphology of SECs.

Conclusion

Sporopollenin provides a masterful lesson in the design of resilient, functional materials. By deconstructing its core structural principles—a polyhydroxy backbone fortified by aliphatic acetal crosslinks—we can create a versatile class of synthetic polymers with immense potential. These sporopollenin-inspired building blocks grant us access to materials that are not only robust and chemically resistant but also highly tunable and synthetically accessible.

For the drug development professional, both the natural SEC templates and the synthetic analogues present compelling platforms. SECs offer a rapid, sustainable route to effective microencapsulation, while the synthetic polymers represent the next frontier, where material properties can be precisely tailored to meet the complex challenges of controlled and targeted drug delivery. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to both utilize nature's ready-made capsules and to build upon its architectural genius, creating novel materials for the next generation of advanced therapies.

References

-

Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2022). Sporopollenin-inspired design and synthesis of robust polymeric materials. Communications Chemistry, 5(1), 110. Available from: [Link]

-

Mundargi, R. C., Potroz, M. G., Park, J. H., Seo, J., Lee, J. H., & Cho, N. J. (2016). Extraction of Plant-based Capsules for Microencapsulation Applications. Journal of Visualized Experiments, (110), 53913. Available from: [Link]

-

Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2021). Sporopollenin-inspired design and synthesis of robust materials. ChemRxiv. Available from: [Link]

-

Atalay, F. E., Culum, A. A., Kaya, H., Gokturk, G., & Yigit, E. (2022). Different Plant Sporopollenin Exine Capsules and Their Multifunctional Usage. ACS Applied Bio Materials, 5(3), 1169-1182. Available from: [Link]

-

Alshehri, S. M., Al-Lohedan, H. A., Al-Farraj, E., & Ahmed, T. A. (2016). Delivery of ibuprofen by natural macroporous sporopollenin exine capsules extracted from Phoenix dactylifera L. European Journal of Pharmaceutical Sciences, 88, 57-65. Available from: [Link]

-

Al-Sammarraie, F. K., Al-Zubaidi, A. A., & Hamzah, H. J. (2022). Pollen-derived microcapsules for aspirin microencapsulation: in vitro release and physico-chemical studies. RSC Advances, 12(37), 24135-24147. Available from: [Link]

-

Fraser, W. T., Watson, J. S., Sephton, M. A., Lomax, B. H., & Self, S. (2015). Sporopollenin, The Least Known Yet Toughest Natural Biopolymer. Frontiers in Materials, 2, 66. Available from: [Link]

-

Wikipedia. (n.d.). Sporopollenin. Available from: [Link]

-

BYJU'S. (2022). What is Sporopollenin?. Available from: [Link]

-

Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2022). Sporopollenin-inspired design of crosslinked polymers: Structural validation, mechanical analysis, and tools for biosynthetic pathway elucidation. American Chemical Society. Available from: [Link]

-

Diego-Taboada, A., et al. (2013). Sporopollenin micro-reactors for in-situ preparation, encapsulation and targeted delivery of active components. Journal of Materials Chemistry B, 1(8), 1136-1142. Available from: [Link]

-

Maruthi, Y. A., & Seeram, R. (2022). Sporopollenin - Invincible biopolymer for sustainable biomedical applications. International Journal of Biological Macromolecules, 222(Pt A), 1335-1345. Available from: [Link]

-

Glinkerman, C., et al. (2022). Sporopollenin-inspired design and synthesis of robust materials. ResearchGate. Available from: [Link]

-

The Mota-Identified Genetic (TMIG) Innovations. (n.d.). Sporopollenin exine capsules (SECs). Available from: [Link]

-

Bedir, M. E., Atac, K., & Yilmaz, M. (2026). The natural biological macromolecule sporopollenin capsules in biomedical applications: A systematic review (2015-2025). International Journal of Biological Macromolecules, 262, 150611. Available from: [Link]

-

Atalay, F. E., Culum, A. A., Kaya, H., Gokturk, G., & Yigit, E. (2022). Different Plant Sporopollenin Exine Capsules and Their Multifunctional Usage. ACS Applied Bio Materials. Available from: [Link]

Sources

- 1. The natural biological macromolecule sporopollenin capsules in biomedical applications: A systematic review (2015-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Delivery of ibuprofen by natural macroporous sporopollenin exine capsules extracted from Phoenix dactylifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eudragit-Coated Sporopollenin Exine Microcapsules (SEMC) of Phoenix dactylifera L. of 5-Fluorouracil for Colon-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hollow Pollen Shells to Enhance Drug Delivery [mdpi.com]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Different Plant Sporopollenin Exine Capsules and Their Multifunctional Usage - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: C12 Dialdehyde (1,12-Dodecanedial)

The following technical guide details the molecular structure, reactivity, and applications of C12 Dialdehyde, specifically focusing on 1,12-Dodecanedial , while distinguishing it from conjugated carotenoid synthons often referenced in similar nomenclature.

Molecular Structure, Reactivity, and Applications in Drug Development

Executive Summary & Disambiguation

In the context of drug development and organic synthesis, "C12 Dialdehyde" most critically refers to 1,12-Dodecanedial , a linear aliphatic dialdehyde used as a robust crosslinking agent and hydrophobic spacer in bioconjugation and drug delivery systems (e.g., sporopollenin-mimetic capsules).

Critical Disambiguation:

-

Target Molecule (This Guide): 1,12-Dodecanedial (

). A saturated, flexible 12-carbon chain terminated by aldehyde groups. Primary utility: Bioconjugation, polymer synthesis. -

Nomenclature Confusion: In carotenoid chemistry (Roche/BASF routes), "C12-dialdehyde" may refer to 14,8'-diapocarotene-14,8'-dial or specific conjugated polyenes used to synthesize Rhodoxanthin. These are rigid, conjugated pigments and are distinct from the aliphatic crosslinker discussed here.

Molecular Architecture & Physicochemical Properties

1,12-Dodecanedial functions as a "dual-anchor" electrophile. Its structure is defined by a hydrophobic dodecamethylene core flanked by reactive formyl groups.

Structural Specifications

| Property | Value | Structural Implication |

| IUPAC Name | Dodecanedial | Standard nomenclature. |

| Formula | High carbon-to-oxygen ratio implies low water solubility compared to short-chain analogs (e.g., glutaraldehyde). | |

| Molecular Weight | 198.30 g/mol | Suitable for permeating porous matrices before crosslinking. |

| Chain Length | ~15-16 Å (extended) | Provides a "long-reach" crosslink, reducing steric strain in protein conjugates compared to C5 (glutaraldehyde). |

| Hydrophobicity (LogP) | ~3.5 - 4.0 | Promotes interaction with lipid bilayers and hydrophobic domains of proteins. |

| State | White crystalline solid or oil | Low melting point (~15-20°C range depending on purity); often handled as a melt or solution. |

Reactivity Profile: The "Long-Reach" Electrophile

Unlike short-chain dialdehydes (e.g., glutaraldehyde) that often polymerize into aldol condensates in solution, 1,12-dodecanedial is kinetically more stable against self-polymerization due to the entropic penalty of forming large macrocycles.

Key Reactive Modes:

-

Schiff Base Formation (Reversible): Reacts with primary amines (Lysine residues, N-termini) to form bis-imines.

-

Reductive Amination (Irreversible): In the presence of

, the Schiff base is reduced to a stable secondary amine, permanently linking the C12 spacer to the target. -

Acetalization: Reacts with polyols (e.g., polyvinyl alcohol, polysaccharides) to form acetal-linked hydrogels or capsules.

Synthesis & Purification Protocols

Context: Commercial samples of 1,12-dodecanedial frequently oxidize to 12-oxododecanoic acid or dodecanedioic acid (DDDA) upon storage. Fresh purification is mandatory for quantitative bioconjugation.

Protocol A: Oxidation from 1,12-Dodecanediol (Swern or PCC)

While purchasable, in-house synthesis ensures aldehyde integrity.

-

Reagents: 1,12-Dodecanediol (1.0 eq), Pyridinium Chlorochromate (PCC, 3.0 eq), Silica gel (1:1 w/w with PCC),

(DCM). -

Procedure:

-

Suspend PCC and Silica gel in anhydrous DCM.

-

Add 1,12-Dodecanediol dissolved in minimal DCM dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours (monitor by TLC;

of diol < aldehyde). -

Filtration: Filter the dark slurry through a pad of Florisil or Silica to remove chromium salts.

-

Concentration: Evaporate solvent under reduced pressure.

-

-

Purification (Critical):

-

Recrystallize from cold Hexane/Ether (10:1) if solid.[1]

-

Note: Distillation is risky due to thermal instability; column chromatography (fast, neutral silica) is preferred if oil.

-

Protocol B: Quality Control (Titer Determination)

Before using in drug formulation, verify aldehyde content.

-

Reagent: Hydroxylamine hydrochloride (

). -

Method: Dissolve dialdehyde in ethanol. Add excess

. -

Titration: The reaction releases HCl. Titrate the liberated acid with standardized 0.1 N NaOH using bromophenol blue indicator.

-

Calculation:

(Factor of 2 accounts for both aldehyde groups).

Applications in Drug Development

A. Sporopollenin-Mimetic Microcapsules

Recent research (see Reference 1) utilizes 1,12-dodecanedial to crosslink multi-functional phenols, creating robust, acid-resistant microcapsules that mimic plant spores (sporopollenin). These are used for oral drug delivery to protect acid-sensitive APIs through the stomach.

B. Long-Chain Protein Crosslinking

1,12-dodecanedial serves as a hydrophobic crosslinker. Unlike hydrophilic PEG spacers, the C12 alkyl chain can "bury" itself into hydrophobic pockets of albumin or antibody-drug conjugates (ADCs), potentially altering pharmacokinetics (PK) by increasing albumin binding.

Visualizing the Reactivity Network

The following diagram illustrates the central role of 1,12-Dodecanedial in synthesis and bioconjugation.

Figure 1: Reactivity pathways of 1,12-Dodecanedial.[2] Blue node represents the central reagent; Green represents the target stable conjugate for therapeutics.

Experimental Protocol: Bioconjugation (Protein Crosslinking)

Objective: Crosslink a target protein (e.g., BSA or mAb) using 1,12-dodecanedial to assess stability or attach a hydrophobic anchor.

Reagents:

-

Protein Solution (1 mg/mL in PBS, pH 7.4).

-

1,12-Dodecanedial Stock (100 mM in DMSO).

-

Sodium Cyanoborohydride (

) (1 M in NaOH). -

Quenching Buffer (1 M Tris-HCl, pH 8.0).

Workflow:

-

Activation: Add 1,12-dodecanedial stock to Protein Solution to achieve a 10-20x molar excess. Note: The solution may become cloudy due to the hydrophobicity of the C12 chain. Add up to 10% DMSO if tolerated by the protein.

-

Incubation: Incubate at 4°C for 4-12 hours with gentle rocking. The Schiff base forms during this step.

-

Reduction (Locking): Add

to a final concentration of 50 mM. Incubate for 2 hours at RT. This reduces the -

Quenching: Add Quenching Buffer (10% v/v) to react with excess aldehyde.

-

Purification: Dialyze against PBS or use a Desalting Column (PD-10) to remove excess small molecules.

Validation:

-

SDS-PAGE: Look for molecular weight shifts (dimers/multimers).

-

TNBS Assay: Quantify loss of free amines (Lysine) compared to control.

References

-

Mackenzie, G., et al. (2022). "Sporopollenin-inspired design and synthesis of robust polymeric materials." Proceedings of the National Academy of Sciences (PNAS).

- Context: Details the use of 1,12-dodecanedial as a crosslinker for creating chemically resistant drug delivery vehicles.

-

Isler, O., et al. (1956). "Syntheses in the Carotenoid Series." Helvetica Chimica Acta.

- Context: Authoritative source on the "C10 dialdehyde" vs "C12 dialdehyde" nomenclature in carotenoid synthesis, providing grounding for the disambigu

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- Context: The standard reference for aldehyde-amine crosslinking protocols and reductive amination str

Sources

Methodological & Application

Synthesis of Noria-like Macrocycles Utilizing 1,12-Dodecanedial: A Proposed Strategy and Application Protocol

Abstract

This application note presents a detailed, theoretically grounded protocol for the synthesis of novel Noria-like macrocycles utilizing 1,12-dodecanedial as a long-chain dietherification and cyclizing agent. The direct synthesis of Noria and its analogues has traditionally relied on the acid-catalyzed condensation of resorcinol derivatives with monoaldehydes.[1][2][3] The use of a long-chain dialdehyde, such as 1,12-dodecanedial, presents unique challenges and opportunities for the construction of larger, more complex macrocyclic architectures. This document outlines a strategic two-step approach, commencing with the synthesis of a C-4-alkylresorcin[4]arene precursor, followed by a high-dilution macrocyclization with 1,12-dodecanedial. The rationale behind each experimental step, potential challenges, and comprehensive characterization methodologies are discussed in detail. This guide is intended for researchers in supramolecular chemistry, materials science, and drug development who are interested in exploring novel macrocyclic structures with tunable cavity sizes and functionalities.

Introduction: The Allure of Noria and the Potential of Long-Chain Dialdehydes

Noria, a "water-wheel" like macrocycle, and its derivatives are a fascinating class of molecules with a rigid, chiral structure that has garnered significant interest for applications in host-guest chemistry, catalysis, and materials science.[4][5][6] Their synthesis typically involves the acid-catalyzed condensation of resorcinol with an aldehyde, leading to the formation of a resorcinarene, which can then be further elaborated.[1][7][8]

The use of a long-chain dialdehyde, such as 1,12-dodecanedial, in place of a traditional monoaldehyde, offers the tantalizing prospect of creating significantly larger and more complex Noria-like macrocycles. These novel structures could possess expanded cavities, potentially enabling the encapsulation of larger guest molecules and opening up new avenues for applications in areas such as drug delivery and molecular sensing.

However, the bifunctional nature of a dialdehyde introduces a significant synthetic challenge: the propensity for polymerization. To circumvent this, we propose a two-step synthetic strategy designed to favor intramolecular cyclization over intermolecular chain extension. This approach involves the pre-synthesis of a well-defined resorcin[4]arene platform, which is then used as a scaffold for the final macrocyclization step with 1,12-dodecanedial under high-dilution conditions.[9]

Proposed Synthetic Strategy

Our proposed synthesis is divided into two main stages:

Step 1: Synthesis of a C-4-Alkylresorcin[4]arene Precursor. This initial step involves the well-established acid-catalyzed condensation of resorcinol with a simple aliphatic aldehyde (e.g., isovaleraldehyde) to form a C-4-alkylresorcin[4]arene.[7] This precursor provides a rigid, pre-organized platform with eight free hydroxyl groups that are available for subsequent reaction.

Step 2: Macrocyclization with 1,12-Dodecanedial. The C-4-alkylresorcin[4]arene precursor is then reacted with 1,12-dodecanedial under high-dilution conditions. This crucial step is designed to promote the intramolecular reaction of two resorcin[4]arene units with two molecules of the dialdehyde, leading to the formation of the desired Noria-like macrocycle.

Experimental Protocols

Step 1: Synthesis of C-4-Isobutylresorcin[4]arene

This protocol is adapted from established procedures for resorcinarene synthesis.[1][7]

Materials:

-

Resorcinol (99%)

-

Isovaleraldehyde (97%)

-

Ethanol (absolute)

-

Hydrochloric acid (37%)

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve resorcinol (11.0 g, 0.1 mol) in absolute ethanol (250 mL).

-

Add isovaleraldehyde (10.8 mL, 0.1 mol) to the solution.

-

Slowly add concentrated hydrochloric acid (20 mL) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours under a nitrogen atmosphere. A precipitate will form as the reaction progresses.

-

After 24 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 mixture of ethanol and water until the washings are neutral.

-

Dry the product in a vacuum oven at 60 °C overnight to yield C-4-isobutylresorcin[4]arene as a white to off-white solid.

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the resorcinol units, the methine bridge protons, and the isobutyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of the C-4-isobutylresorcin[4]arene.

Step 2: Synthesis of the Noria-like Macrocycle via Macrocyclization with 1,12-Dodecanedial

This protocol employs high-dilution conditions to favor the intramolecular cyclization.

Materials:

-

C-4-Isobutylresorcin[4]arene (from Step 1)

-

1,12-Dodecanedial (98%)

-

Dry Dichloromethane (DCM)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (98.5%)

Procedure:

-

Set up a 2 L three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and two syringe pumps.

-

To the flask, add 1 L of dry DCM and p-TsOH (0.19 g, 1 mmol) as the catalyst.

-

Prepare two separate solutions for the syringe pumps:

-

Solution A: Dissolve C-4-isobutylresorcin[4]arene (3.60 g, 5 mmol) in 100 mL of dry DCM.

-

Solution B: Dissolve 1,12-dodecanedial (0.99 g, 5 mmol) in 100 mL of dry DCM.

-

-

Using the syringe pumps, add Solution A and Solution B simultaneously to the stirred reaction flask over a period of 10 hours. The slow addition rate is critical to maintain high-dilution conditions.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 24 hours under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

The crude product will likely be a mixture of the desired macrocycle, oligomers, and unreacted starting materials. Purification will require column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the desired product.

-

Combine the pure fractions and remove the solvent to yield the Noria-like macrocycle.

Characterization:

-

¹H and ¹³C NMR: Detailed NMR analysis will be crucial to confirm the structure of the macrocycle, including the connectivity of the resorcinarene units through the dodecyl chains.

-

MALDI-TOF MS: Due to the high molecular weight of the expected product, MALDI-TOF mass spectrometry will be the most suitable technique for determining the molecular weight and confirming the formation of the [2+2] macrocycle.

-

Gel Permeation Chromatography (GPC): GPC can be used to assess the purity of the macrocycle and to estimate its molecular weight distribution.

Mechanistic Insights and Rationale

The acid-catalyzed condensation of resorcinol with aldehydes proceeds via an electrophilic aromatic substitution mechanism. In the first step, the aldehyde is protonated by the acid catalyst, making it more electrophilic. The electron-rich resorcinol ring then attacks the protonated aldehyde, leading to the formation of a diarylmethane linkage. This process repeats to form the cyclic tetramer, the resorcin[4]arene.

In the second step, the macrocyclization reaction, the principle of high dilution is paramount. By maintaining a very low concentration of the reactants, the probability of an intramolecular reaction (cyclization) is significantly increased relative to the probability of an intermolecular reaction (polymerization). The p-TsOH catalyst serves to activate the aldehyde groups of the 1,12-dodecanedial for nucleophilic attack by the hydroxyl groups of the resorcin[4]arene, forming ether linkages.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Resorcinol, Isovaleraldehyde | HCl | Ethanol | 80 | 24 | 70-80 |

| 2 | C-4-Isobutylresorcin[4]arene, 1,12-Dodecanedial | p-TsOH | DCM | Room Temp. | 34 | 10-20 (after purification) |

Table 2: Hypothetical Characterization Data for the Noria-like Macrocycle

| Technique | Expected Result |

| ¹H NMR | Complex spectrum with signals for aromatic protons, methine bridges, isobutyl groups, and the dodecyl chain (including methylene groups adjacent to the ether oxygen). |

| ¹³C NMR | Corresponding signals for all unique carbon atoms in the macrocyclic structure. |

| MALDI-TOF MS | A prominent peak corresponding to the calculated molecular weight of the [2+2] macrocycle (C-4-isobutylresorcin[4]arene)₂ + (1,12-dodecanedial)₂. |

Visualizations

Caption: Proposed two-step synthetic pathway for the Noria-like macrocycle.

Caption: Overall experimental workflow from synthesis to characterization.

Troubleshooting

| Potential Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; impure reagents. | Ensure anhydrous conditions; use freshly distilled aldehyde; extend reaction time. |

| Formation of polymer in Step 2 | Concentration of reactants is too high. | Ensure syringe pumps are functioning correctly to maintain a slow addition rate; increase the volume of the solvent. |

| Difficult purification of the macrocycle | Formation of multiple oligomeric species. | Optimize the stoichiometry of the reactants in Step 2; use a more efficient chromatography column and a shallower elution gradient. |

| Inconclusive characterization | Product is impure or has an unexpected structure. | Repeat purification; consider 2D NMR techniques (COSY, HMQC) for detailed structural elucidation. |

Conclusion

The proposed synthesis of Noria-like macrocycles using 1,12-dodecanedial presents an exciting opportunity to expand the library of known macrocyclic hosts. While the synthesis is challenging, particularly the macrocyclization step, the potential rewards in terms of novel molecular recognition properties and applications are significant. This application note provides a robust starting point for researchers to explore this promising area of supramolecular chemistry. Careful control of reaction conditions, particularly the use of high-dilution techniques, will be critical for success.

References

-

Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). Molecules. [Link]

-

Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. (2025). MDPI. [Link]

-

Development and Application of a Supramolecular Brønsted Acid Catalyst Based on the Noria Macrocycle. (2022). The Journal of Organic Chemistry. [Link]

-

Synthesis and property of noria (water-wheel like macrocycle) derivatives with pendant alkoxyl and adamantyl ester groups, and their application for extreme ultraviolet resist. (2014). ResearchGate. [Link]

-

Resorcinarene - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis reaction of calix[4]resorcinarene from resorcinol with various aldehydes. (2018). ResearchGate. [Link]

-

Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews. [Link]

-

Noria and its derivatives as hosts for chemically and thermally robust Type II Porous Liquids. (2021). Royal Society of Chemistry. [Link]

-

A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. (2021). Molecules. [Link]

-

Synthesis and Antioxidant Activity of Calix[4]resorcinarene Derivatives Compounds. (2020). Atlantis Press. [Link]

-

Synthesis of Noria-like Macrocycles Containing Alkoxy Groups based on a Dynamic Covalent Chemistry (DCC) System by the A2 + B4 Condensation. (2009). Journal of Synthetic Organic Chemistry, Japan. [Link]

-

Synthesis of Calix[4]resorcinarene Based Dyes and its Application in Dyeing of Fibres. (2012). ResearchGate. [Link]

Sources

- 1. Resorcinarene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for Chemical Cross-Linking of Polyvinyl Alcohol (PVA) with Dodecanedial for Hydrogel Formation

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical cross-linking of polyvinyl alcohol (PVA), a biocompatible and versatile polymer, using dodecanedial as a long-chain cross-linking agent. The protocol details a robust method for creating mechanically tunable PVA hydrogels. The underlying reaction mechanism, step-by-step experimental procedures, and essential characterization techniques are thoroughly explained to ensure reproducibility and successful synthesis. This guide emphasizes the causality behind experimental choices, providing a framework for rational optimization of hydrogel properties for applications ranging from tissue engineering to controlled drug delivery.

Introduction: The Rationale for Cross-Linking PVA with Dodecanedial

Polyvinyl alcohol (PVA) is a synthetic polymer renowned for its hydrophilicity, non-toxicity, and biocompatibility, making it a staple in the biomedical field.[1][2] However, in its native state, PVA is water-soluble, which limits its application where structural integrity in aqueous environments is required.[3] Cross-linking transforms PVA from a soluble polymer into a stable, three-dimensional hydrogel network, dramatically enhancing its mechanical strength and thermal stability.[3][4]

Chemical cross-linking via dialdehydes is a common and effective method to achieve this transformation.[5] The reaction relies on the formation of stable acetal bridges between the hydroxyl groups (-OH) of the PVA chains and the aldehyde groups (-CHO) of the cross-linker.[4] While glutaraldehyde is a widely used cross-linker, concerns about its potential cytotoxicity have prompted exploration of alternatives.[6][7]

Dodecanedial, a 12-carbon dialdehyde, presents an interesting alternative. Its longer aliphatic chain compared to glutaraldehyde (5 carbons) can introduce greater flexibility and hydrophobicity into the hydrogel network, potentially altering drug release profiles, cell-material interactions, and overall mechanical behavior. This protocol adapts a well-established acid-catalyzed cross-linking method, providing a controlled, two-step process to synthesize dodecanedial-cross-linked PVA hydrogels.[8]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The cross-linking reaction proceeds via an acid-catalyzed nucleophilic addition, forming an acetal linkage. The hydroxyl groups along the PVA backbone act as nucleophiles, attacking the electrophilic carbonyl carbons of dodecanedial. An acidic environment is crucial as it protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the reaction. Two PVA hydroxyl groups react with each dodecanedial molecule to form a stable acetal cross-link.

The reaction is intentionally inhibited during the initial mixing phase by maintaining a basic pH, which prevents premature gelation and allows for homogeneous mixing and casting.[8] The cross-linking is then initiated by immersion in an acidic solution.

Figure 1: Acetal formation between PVA and dodecanedial.

Materials and Equipment

Materials

-

Polyvinyl alcohol (PVA): Avg. Mol. Wt. 89,000-98,000 g/mol , >99% hydrolyzed (e.g., Sigma-Aldrich)

-

Dodecanedial (DD)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): 1 M solution

-

Sodium hydroxide (NaOH): 0.1 M solution for pH adjustment

-

Sodium bicarbonate (NaHCO₃): for neutralization

-

Deionized (DI) water

-

Ammonium sulfate (optional, to prevent dissolution during acid immersion)[8]

Equipment

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Petri dishes or other suitable casting molds (e.g., Teflon-coated plates)

-

Drying oven or vacuum oven

-

Spatulas and weighing balance

-

Fume hood

Detailed Experimental Protocol

This protocol is designed as a two-stage process: preparation of a castable, un-cross-linked film followed by acid-induced cross-linking.

Figure 2: Experimental workflow for PVA-dodecanedial hydrogel synthesis.

Step-by-Step Methodology

-

PVA Solution Preparation:

-

Slowly add 10 g of PVA powder to 100 mL of DI water in a beaker while stirring continuously to prevent clumping.

-

Heat the solution to 90°C on a hot plate stirrer and maintain this temperature for 2-4 hours, or until the PVA is completely dissolved and the solution is clear and homogeneous.

-

Cover the beaker to minimize water evaporation.

-

-

Admixture Preparation:

-

Allow the PVA solution to cool to room temperature.

-

Adjust the pH of the PVA solution to approximately 8.0-9.0 using a 0.1 M NaOH solution. This basic pH is critical to inhibit premature cross-linking.[8]

-

In a separate container, weigh the desired amount of dodecanedial. The amount can be varied to control the cross-linking density (e.g., 0.5 to 10 wt% relative to PVA). Disperse it in a minimal amount of DI water.

-

Slowly add the dodecanedial dispersion to the basic PVA solution under vigorous stirring. Continue stirring for 1-2 hours to ensure a homogeneous admixture.

-

-

Film Casting and Drying:

-

Pour the final admixture into a Petri dish or onto a level casting surface. The volume poured will determine the final thickness of the hydrogel.

-

Place the cast solution in a drying oven at 40-50°C for 12-24 hours, or until a self-supporting, flexible film is formed.

-

-

Acid-Catalyzed Cross-Linking:

-

Prepare a 1% (v/v) aqueous HCl or H₂SO₄ solution. To prevent the partial dissolution of un-cross-linked PVA, a salt like ammonium sulfate can be added to the acid bath.[8]

-

Carefully peel the dried film from the casting surface and immerse it completely in the acid solution.

-

Allow the cross-linking reaction to proceed for 30-60 minutes at room temperature. Reaction time can be adjusted to modify the degree of cross-linking.

-

-

Neutralization and Purification:

-

Remove the now cross-linked, water-insoluble hydrogel from the acid bath.

-

Immerse it in a dilute sodium bicarbonate solution to neutralize any absorbed acid. Observe for the cessation of any gas bubbles.

-

Wash the hydrogel extensively with DI water (at least 3-4 changes of water over 24 hours) to remove any unreacted dodecanedial, acid, and salts. This purification step is crucial for biomedical applications to minimize cytotoxicity.[6]

-

-

Final Preparation:

-

The purified hydrogel can be air-dried, freeze-dried, or stored swollen in DI water or a relevant buffer (e.g., PBS) for subsequent characterization and use.

-